1-methyl-3-nitro-1H-pyrazole-4-carbonitrile
Overview
Description
1-methyl-3-nitro-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by a pyrazole ring substituted with a methyl group at position 1, a nitro group at position 3, and a cyano group at position 4. Pyrazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
1-methyl-3-nitro-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials, such as dyes and liquid crystals
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
1-methyl-3-nitro-1H-pyrazole-4-carbonitrile can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-4-nitro-1H-pyrazole with cyanogen bromide under basic conditions. The reaction typically proceeds at room temperature and yields the desired product with high purity .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction conditions, improved safety, and higher yields. The use of recyclable catalysts, such as alumina-silica-supported manganese dioxide, can further enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-nitro-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cyclization: The cyano group can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethylformamide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Cyclization: Strong bases like sodium hydride in aprotic solvents such as tetrahydrofuran.
Major Products
Amino Derivatives: Reduction of the nitro group yields 1-methyl-3-amino-1H-pyrazole-4-carbonitrile.
Fused Heterocycles: Cyclization reactions can produce various fused pyrazole derivatives with potential biological activities.
Mechanism of Action
The biological activity of 1-methyl-3-nitro-1H-pyrazole-4-carbonitrile is primarily attributed to its ability to interact with specific molecular targets. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and the modulation of inflammatory responses .
Comparison with Similar Compounds
1-methyl-3-nitro-1H-pyrazole-4-carbonitrile can be compared with other pyrazole derivatives such as:
3-methyl-4-nitro-1H-pyrazole: Lacks the cyano group, resulting in different reactivity and biological activity.
1-methyl-3-amino-1H-pyrazole-4-carbonitrile: The amino group provides different hydrogen bonding capabilities and electronic properties.
4-nitro-1H-pyrazole-3-carbonitrile:
The unique combination of substituents in this compound imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-methyl-3-nitropyrazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2/c1-8-3-4(2-6)5(7-8)9(10)11/h3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBDBENRPJEIHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406757 | |
Record name | 1-methyl-3-nitro-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39205-64-6 | |
Record name | 1-methyl-3-nitro-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.